Actinomycin xoa

説明

Historical Context and Significance of the Actinomycin (B1170597) Class in Chemical Biology

The discovery of actinomycins, produced by soil bacteria of the genus Streptomyces, marked a pivotal moment in the development of antibiotics. ijpsi.orgresearchgate.net The first of this class to be isolated, Actinomycin D, was identified in 1940 by Selman Waksman and H. Boyd Woodruff. wikipedia.org This discovery was significant as it was the first antibiotic demonstrated to possess anti-cancer properties. wikipedia.org

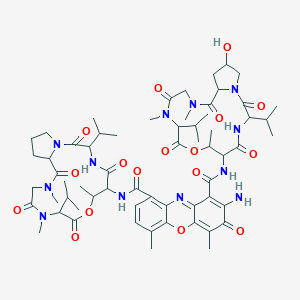

Actinomycins are composed of a distinctive phenoxazinone chromophore linked to two cyclic pentapeptide lactone rings. researchgate.netresearchgate.net This unique structure allows them to intercalate into DNA, a mechanism that is central to their biological activity. wikipedia.orgnih.gov Specifically, they bind to DNA at the transcription initiation complex, preventing the elongation of the RNA chain by RNA polymerase. wikipedia.org This ability to inhibit transcription has made actinomycins, particularly Actinomycin D, invaluable tools in biochemistry and molecular biology for studying cellular processes involving DNA and RNA. researchgate.netnih.gov

Evolution of Research Perspectives on Chromopeptide Lactone Antibiotics

Research into chromopeptide lactone antibiotics, the class to which actinomycins belong, has evolved considerably since their initial discovery. Initially, the focus was primarily on their potent antibacterial and antitumor activities. ijpsi.orgfrontiersin.org However, the high toxicity of these compounds limited their widespread clinical use. researchgate.net

Over the years, research has shifted towards understanding the structure-activity relationships of these molecules. researchgate.net Scientists have synthesized numerous derivatives by modifying the chromophore and the peptide lactone rings to explore how these changes affect biological activity. researchgate.net This has provided crucial insights into the elements of the actinomycin structure responsible for their function. researchgate.net Furthermore, the biosynthesis of these complex molecules by nonribosomal peptide synthetases (NRPSs) has become a significant area of investigation, with researchers cloning the gene clusters responsible for their production. wikipedia.orgresearchgate.net This has opened up possibilities for bioengineering and the creation of novel actinomycin analogs with potentially improved therapeutic properties.

Scope and Academic Focus of Actinomycin X-Type Compound Investigations

Investigations into Actinomycin X-type compounds, such as Actinomycin XOA, represent a specific and focused area within the broader field of actinomycin research. The "X" designation typically indicates variations in the amino acid composition of the pentapeptide lactone rings, often involving the presence of amino acids like 4-hydroxyproline (B1632879) or 4-oxoproline. mdpi.com

The primary academic focus on Actinomycin X-type compounds includes:

Isolation and Characterization: Researchers continue to isolate and identify new Actinomycin X variants from various microbial sources, particularly from marine and terrestrial actinomycetes. mdpi.comnih.gov Detailed structural elucidation is carried out using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comnih.gov

Biosynthesis: A key area of research is understanding the genetic and enzymatic pathways that lead to the production of Actinomycin X-type compounds. This includes identifying and characterizing the specific genes and enzymes, such as cytochrome P450 monooxygenases, responsible for the modifications of the peptide rings that define the X-type. mdpi.com

Biological Activity: Studies on Actinomycin X-type compounds often involve evaluating their cytotoxic and antimicrobial activities against various cancer cell lines and pathogenic microbes. nih.govnih.gov For instance, Actinomycin X2 has shown potent activity against several tumor cell lines and bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Detailed Research Findings on this compound

This compound, also known as Actinomycin X0β, is a naturally occurring member of the actinomycin family. naturalproducts.netnih.gov It has been isolated from various Streptomyces species, including Streptomyces antibioticus, Streptomyces parvulus, and the marine-derived Streptomyces heliomycini. nih.govnaturalproducts.netnih.gov

The chemical structure of this compound is characterized by the same phenoxazinone chromophore common to all actinomycins, but with specific modifications in its two pentapeptide lactone chains. naturalproducts.net Its molecular formula is C62H86N12O17. naturalproducts.net

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C62H86N12O17 |

| Molecular Weight | 1271.4 g/mol |

| Total Atom Number | 177 |

| Heavy Atom Number | 91 |

| Aromatic Ring Count | 1 |

| Rotatable Bond Count | 8 |

| Hydrogen Bond Acceptor Count | 19 |

| Hydrogen Bond Donor Count | 6 |

Data sourced from COCONUT and PubChem databases. nih.govnaturalproducts.net

Research has shown that this compound, along with other X-type actinomycins, exhibits significant biological activities. Studies on extracts from Streptomyces heliomycini demonstrated that Actinomycin X0β (XOA) possesses potent cytotoxic activity against various human tumor cell lines, including MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer). nih.gov It has also displayed notable antibacterial properties. mdpi.com

特性

IUPAC Name |

2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSPDCGDJCFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H86N12O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346868 | |

| Record name | 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18865-46-8, 67541-75-7 | |

| Record name | Actinomycin D, 3(sup A)-(4-hydroxy-L-proline)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinomycin D, 3(sup A)-(cis-4-hydroxy-L-proline)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067541757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Actinomycin I from Streptomyces antibioticus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Taxonomic and Biotechnological Investigations of Actinomycin X Type Compound Producers

Microbial Origin and Isolation Strategies for Actinomycin (B1170597) X-Type Producing Strains

Actinomycin X-type compounds are predominantly biosynthesized by soil- and marine-dwelling actinobacteria of the genus Streptomyces. These filamentous Gram-positive bacteria are renowned for their ability to produce a vast array of secondary metabolites. mdpi.com Strains producing Actinomycin X-type compounds have been isolated from diverse ecological niches, ranging from terrestrial soils to marine sediments and plant-associated environments.

Notable producers of Actinomycin X2 and/or X0β include Streptomyces nasri, Streptomyces smyrnaeus, and Streptomyces heliomycini. researchgate.netnih.govfrontiersin.org For instance, a novel Streptomyces smyrnaeus strain, UKAQ_23, capable of producing both Actinomycin X2 and Actinomycin D, was isolated from mangrove sediments in Saudi Arabia. nih.govresearchgate.net Similarly, Streptomyces sp. AH11.4, isolated from Sudanese soil, was found to produce Actinomycin X2 alongside Actinomycin D. ajol.info Endophytic actinomycetes, which reside within plant tissues, also represent a promising source; for example, Streptomyces species have been isolated from the Himalayan mountains and the roots of medicinal plants, showing potential for producing these compounds. pjbt.orgmdpi.com

The isolation of these specific Streptomyces strains from complex microbial communities requires targeted strategies. A common initial step is the soil dilution plate technique, where soil or sediment samples are serially diluted and plated onto selective agar (B569324) media. ajol.info To suppress the growth of fungi and other bacteria, these media are often supplemented with antifungal agents like cycloheximide (B1669411) and various antibacterial agents. ajol.infomdpi.com

Various pretreatment methods are applied to the initial samples to selectively favor the isolation of actinomycetes, particularly the spore-forming Streptomyces. These methods include physical treatments like dry and wet heating and chemical treatments. mdpi.comacs.org The composition of the isolation medium is critical. Media such as starch-casein nitrate (B79036) agar (SCNA) and various formulations from the International Streptomyces Project (ISP), like ISP-4 agar, are frequently used. nih.govajol.info The choice of carbon and nitrogen sources in the isolation media can also influence which strains are successfully cultivated. mdpi.com

| Isolation Strategy/Method | Description | Common Media | Producing Strain Example | Source Environment |

| Soil Dilution Plate Technique | Serial dilution of a sample to isolate individual microbial colonies. | Starch-Casein Nitrate Agar (SCNA), ISP Media | Streptomyces sp. AH11.4 | Sudanese Soil ajol.info |

| Pretreatment | Physical (e.g., heat) or chemical treatment of samples to inhibit non-actinomycete growth. | - | Various Streptomyces | Diverse Environments acs.org |

| Selective Media Supplementation | Addition of antibiotics (e.g., cycloheximide, nalidixic acid) to inhibit fungi and fast-growing bacteria. | SCNA, Humic Acid Vitamin Agar | Streptomyces spp. | Terrestrial and Marine ajol.infomdpi.com |

| Endophyte Isolation | Sterilization of plant tissue surfaces to isolate internal microorganisms. | ISP Media | Streptomyces sp. PU-AK14 | Himalayan Plants pjbt.orgmdpi.com |

| Marine Sediment Screening | Specialized techniques for isolating actinomycetes from marine environments, often requiring media with higher salt content. | Modified ISP-4 Agar, MM Agar | Streptomyces smyrnaeus UKAQ_23, S. heliomycini WH1 | Mangrove Sediment, Coastal Habitats nih.govfrontiersin.org |

Fermentation Methodologies for Research-Scale Production of Actinomycin X-Type Compounds

The production of Actinomycin X-type compounds for research purposes is typically achieved through submerged fermentation, although solid-state fermentation has also been successfully employed. researchgate.netnih.gov The optimization of fermentation parameters is crucial for maximizing the yield of these secondary metabolites. Key factors that influence production levels include the composition of the culture medium, pH, temperature, aeration, and incubation time.

A variety of culture media have been developed to support the growth of producing strains and enhance antibiotic synthesis. These range from complex media, such as Tryptone Soya Broth (TSB), to more defined media where specific carbon and nitrogen sources are controlled. e3journals.org For example, the production of Actinomycin X2 and D by Streptomyces smyrnaeus UKAQ_23 was optimized on a modified ISP-4 agar medium, achieving a yield of 561.3 mg/kg under solid-state fermentation conditions with parameters set at pH 6.5 and a temperature of 35°C for 7 days. nih.govresearchgate.net

In submerged fermentation, the choice of carbon source significantly impacts yield. Studies on Streptomyces sp. AH 11.4 showed that different carbohydrates led to varying levels of actinomycin production. e3journals.org For Streptomyces heliomycini WH1, a soybean meal-based medium (MII) with optimized salinity (5%) and an initial pH of 8.5 resulted in significantly enhanced titers of Actinomycin X0β (107.6 mg/L) and Actinomycin X2 (283.4 mg/L). researchgate.netfrontiersin.org

Immobilization of the producing mycelia is an advanced technique used to improve productivity and facilitate continuous or repeated-batch fermentation. Streptomyces nasri mycelia immobilized in agar beads or adsorbed onto sintered glass beads showed a two- to four-fold increase in Actinomycin X2 productivity compared to free-cell suspension cultures. researchgate.net This approach allows for prolonged production, with continuous fermentation being sustained for up to 30 days. researchgate.net

| Fermentation Parameter | Optimized Condition/Finding | Producing Strain | Reference |

| Culture Medium | Modified ISP-4 Agar (solid-state) | Streptomyces smyrnaeus UKAQ_23 | nih.gov |

| Soybean meal medium MII (submerged) | Streptomyces heliomycini WH1 | frontiersin.org | |

| pH | 6.5 | Streptomyces smyrnaeus UKAQ_23 | nih.gov |

| 8.5 | Streptomyces heliomycini WH1 | frontiersin.org | |

| Temperature | 35°C | Streptomyces smyrnaeus UKAQ_23 | nih.gov |

| Carbon Source | Fructose was superior to glucose for Actinomycin D production. | Streptomyces parvulus | scielo.br |

| Immobilization | Adsorption to sintered glass beads increased productivity four-fold. | Streptomyces nasri YG62 | researchgate.net |

| Salinity | 5% | Streptomyces heliomycini WH1 | frontiersin.org |

Strain Improvement and Genetic Engineering Approaches for Enhanced Actinomycin X-Type Biosynthesis

With the advent of genomic and molecular biology techniques, the focus for enhancing the production of actinomycins has shifted towards the rational genetic modification of producer strains. These strategies aim to overcome native regulatory bottlenecks, increase the supply of precursors, and generate novel actinomycin analogs. mdpi.com

Genomic Analysis of Actinomycin Biosynthetic Gene Clusters

The biosynthesis of actinomycins is orchestrated by large biosynthetic gene clusters (BGCs). nih.govasm.org The actinomycin BGC typically spans 40-50 kb of DNA and contains all the genes necessary for producing the final molecule. researchgate.netmdpi.com These include genes for the synthesis of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), and the non-ribosomal peptide synthetases (NRPSs) that assemble the pentapeptide side chains. nih.govmdpi.com

Genomic analysis of the actinomycin BGC in various Streptomyces species, such as S. chrysomallus (producer of Actinomycin C) and S. antibioticus (producer of Actinomycin X), has revealed fascinating evolutionary features. nih.govnih.gov The S. chrysomallus cluster, for instance, exhibits a unique "hall of mirrors" structure, with two large inverted repeats, suggesting a complex evolutionary history involving gene duplication. nih.govasm.org In contrast, the cluster in S. antibioticus is more streamlined, lacking the extensive duplication. nih.gov

Comparative genomic analysis between different actinomycin producers helps to identify key genes responsible for the structural variations among actinomycin analogs. For example, the actinomycin BGC of Streptomyces costaricanus contains a cytochrome P450 gene, acnP, which is responsible for the 4-oxoproline modification characteristic of Actinomycin X0β. mdpi.com Identifying and understanding the function of these genes, including regulatory genes within the cluster, provides a roadmap for targeted genetic engineering to improve titers and create new compounds. mdpi.commdpi.com

Directed Evolution and Mutagenesis Studies for Novel Analog Discovery

Directed evolution and mutagenesis are powerful tools for protein and pathway engineering. sigmaaldrich.com These techniques are increasingly being applied to the actinomycin biosynthetic pathway to generate novel analogs with potentially improved properties. Directed evolution mimics natural selection in the laboratory, involving rounds of gene diversification (mutagenesis) followed by screening or selection for desired traits. nih.gov

One key target for mutagenesis is the NRPS machinery. The NRPS enzymes contain specific "adenylation" (A) domains that are responsible for recognizing and activating the specific amino acids to be incorporated into the peptide chains. By mutating the A-domains, it is possible to alter their substrate specificity, leading to the incorporation of different or non-natural amino acids into the actinomycin structure. dovepress.com

Random mutagenesis, using methods like error-prone PCR, can be applied to entire BGCs or specific genes to generate libraries of mutants. nih.gov These libraries can then be screened for strains that produce new derivatives or higher quantities of the desired compound. While not yet extensively reported specifically for Actinomycin X-type compounds, the directed evolution of other enzymes in actinomycetes, such as cytochrome P450s, has successfully enhanced their catalytic activity, demonstrating the potential of this approach for modifying biosynthetic pathways. nih.gov Furthermore, precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to the fermentation culture, can be combined with genetic approaches to expand the diversity of accessible actinomycin structures. mdpi.com

Biosynthetic Pathways and Enzymology of Actinomycin X Type Compounds

Precursor Incorporation and Metabolic Flux Analysis in Actinomycin (B1170597) Biosynthesis

The biosynthesis of actinomycins is fundamentally reliant on precursors supplied by primary metabolism. mdpi.com The core structure is assembled from amino acids and a chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). asm.orgasm.org The aromatic ring of the 4-MHA chromophore is derived from the amino acid L-tryptophan. mdpi.comrsc.org The synthesis of 4-MHA from tryptophan involves a specialized metabolic pathway with enzymes distinct from those of general tryptophan catabolism. asm.org

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing insights into how precursor molecules are channeled into specific biosynthetic pathways. wikipedia.org In the context of antibiotic production by Streptomyces, MFA can reveal the distribution of carbon flux between primary metabolism (e.g., glycolysis and the Krebs cycle) and the secondary metabolic pathways leading to compounds like actinomycin. plos.org For example, studies on Streptomyces coelicolor have shown a competition for the precursor acetyl-CoA between antibiotic synthesis and the formation of triacylglycerols. plos.org Enhancing the supply of key precursors, such as by engineering a dynamic degradation system for triacylglycerols to increase the pool of acetyl-CoA, has been shown to boost the production of macrolide antibiotics, including actinomycin. mdpi.com

The pentapeptide chains are assembled from various amino acids, including L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and N-methyl-L-valine. nih.gov The availability of these amino acid precursors directly influences the rate and type of actinomycin produced. mdpi.com Furthermore, the biosynthesis can be manipulated by feeding the culture with analogues of natural precursors, a strategy known as precursor-directed biosynthesis, which can lead to the production of novel actinomycin derivatives. nih.govresearchgate.net For instance, feeding Streptomyces chrysomallus or Streptomyces parvulus with 3-hydroxyanthranilic acid (3-HA) in place of the natural 4-MHA precursor results in the formation of C-demethylactinomycins. researchgate.net

Table 1: Key Precursors in Actinomycin Biosynthesis

| Precursor | Role in Biosynthesis | Origin Pathway |

| L-Tryptophan | Ultimate precursor for the phenoxazinone chromophore. mdpi.comrsc.org | Primary Metabolism (Shikimate Pathway) |

| 4-Methyl-3-hydroxyanthranilic acid (4-MHA) | Direct precursor and starting unit for the chromophore. asm.org | Tryptophan Catabolism Pathway |

| L-Threonine | Building block for the pentapeptide lactone rings. nih.gov | Primary Metabolism |

| D-Valine | Building block for the pentapeptide lactone rings. nih.gov | Primary Metabolism (Valine Biosynthesis) |

| L-Proline | Building block for the pentapeptide lactone rings. nih.gov | Primary Metabolism (Glutamate Pathway) |

| Sarcosine (N-methylglycine) | Building block for the pentapeptide lactone rings. nih.gov | Primary Metabolism (Glycine/Serine Metabolism) |

| N-methyl-L-valine | Building block for the pentapeptide lactone rings. nih.gov | Primary Metabolism/Modification |

Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Systems in Actinomycin Production

The assembly of the pentapeptide lactone chains of actinomycins is carried out by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). rsc.orgvulcanchem.com These NRPS systems function as molecular assembly lines, activating, modifying, and linking amino acid monomers in a specific sequence. universiteitleiden.nl The biosynthetic gene clusters (BGCs) for actinomycins contain the genes encoding these crucial synthetases. nih.govasm.org

In actinomycin-producing organisms like Streptomyces chrysomallus and Streptomyces antibioticus, the NRPS machinery is typically composed of several protein subunits, often referred to as actinomycin synthetases (ACMS). nih.govnih.gov For example, the S. chrysomallus gene cluster contains four peptide synthetase genes (acmA to acmD) at its center. asm.org These synthetases are modular, with each module responsible for the incorporation of a single amino acid. A typical module consists of several domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate. The substrate specificity of the A-domain is a key determinant of the final peptide sequence. nih.gov

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage to its phosphopantetheine prosthetic group.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid held by its own T-domain and the growing peptide chain attached to the T-domain of the preceding module.

The gene cluster of S. antibioticus, a producer of Actinomycin X, contains NRPS genes that share high similarity with those of S. chrysomallus, a producer of Actinomycin C. nih.gov A notable difference lies in the A-domains of the second module of the ACMS II proteins, which influences the incorporation of different amino acids at this position and contributes to the structural diversity between actinomycin types. nih.gov The assembly process begins with the 4-MHA precursor, which is loaded onto the first NRPS module. mdpi.comnih.gov Subsequently, five amino acids are sequentially added to form the 4-MHA-pentapeptide intermediate. nih.govrsc.org

Enzymatic Mechanisms of Phenoxazinone Chromophore Formation

The defining structural feature of actinomycins is the phenoxazinone chromophore, which is formed by the oxidative condensation of two 4-methyl-3-hydroxyanthranilic acid (4-MHA) precursor units. asm.orgasm.org This crucial step occurs after the 4-MHA units have been acylated with their respective pentapeptide lactone chains. asm.org The reaction is catalyzed by the enzyme phenoxazinone synthase (PHS). nih.govresearchgate.net

Phenoxazinone synthase is a copper-containing oxidase that facilitates a complex 6-electron oxidation. nih.govresearchgate.net The proposed mechanism involves a sequence of three consecutive 2-electron aminophenol oxidations. nih.govresearchgate.net The process is initiated by the oxidation of a 4-MHA-pentapeptide lactone to a quinone imine intermediate. nih.gov This highly reactive intermediate is then attacked by a second molecule of 4-MHA-pentapeptide lactone in a conjugate addition reaction. nih.gov The resulting adduct undergoes further oxidation to a p-quinone imine, followed by a second conjugate addition and a final 2-electron oxidation to yield the stable phenoxazinone chromophore. nih.govresearchgate.net

Interestingly, while PHS is considered the primary enzyme for this condensation, studies have shown that actinomycin production can persist even in strains of S. antibioticus that lack a functional phenoxazinone synthase, suggesting that other enzymes or even spontaneous oxidation can contribute to chromophore formation under certain conditions. nih.govsemanticscholar.org

Table 2: Proposed Steps in Phenoxazinone Chromophore Formation

| Step | Description | Key Intermediates |

| 1 | Oxidation of the first 4-MHA-pentapeptide molecule. | o-Quinone imine. nih.gov |

| 2 | Nucleophilic attack by the second 4-MHA-pentapeptide molecule. | Dihydro-2-aminophenoxazinone adduct. nih.gov |

| 3 | Oxidation of the resulting adduct. | p-Quinone imine. nih.gov |

| 4 | Intramolecular conjugate addition (cyclization). | Intermediate with a racemic center at C4a. nih.gov |

| 5 | Final 2-electron oxidation. | Phenoxazinone chromophore. nih.gov |

Post-Synthetic Modification Enzymes and Their Role in Actinomycin Diversity

The structural diversity observed among actinomycin variants, including the Actinomycin X-type, is not solely due to the substrate flexibility of NRPS A-domains. Post-NRPS modifications play a critical role in generating this diversity. mdpi.com These modifications are catalyzed by tailoring enzymes encoded by genes within the actinomycin BGC. mdpi.com

A key modification that distinguishes Actinomycin X-type compounds is the hydroxylation of the proline residue. mdpi.com For example, Actinomycin Xoβ contains a 4-hydroxyproline (B1632879) residue, while Actinomycin X₂ contains a 4-oxoproline. mdpi.comresearchgate.net This transformation is catalyzed by a specific proline hydroxylase, often a cytochrome P450 monooxygenase or a related 4-oxoproline synthase, encoded by a gene within the cluster (e.g., acnP). mdpi.com This enzyme acts on the proline residue after it has been incorporated into the pentapeptide chain but before the dimerization of the two actinomycin halves. mdpi.com

Other modifications can include methylation, catalyzed by methyltransferases. The 4-MHA precursor itself is formed via methylation of 3-hydroxykynurenine, a reaction catalyzed by a methyltransferase encoded in the BGC. mdpi.com Variations in the activity or presence of these tailoring enzymes across different Streptomyces strains lead to the production of a rich spectrum of actinomycin analogues. For instance, the discovery of Actinomycin L, which features a unique spirolinkage of anthranilamide to the 4-oxoproline moiety of Actinomycin X₂, demonstrates how precursors from distinct metabolic pathways can be combined in a post-NRPS fashion to generate novel structures. universiteitleiden.nlnih.gov

Comparative Biosynthetic Pathway Analysis Across Actinomycin Variants

Comparing the biosynthetic gene clusters (BGCs) from different actinomycin-producing strains provides significant insights into the evolution of these pathways and the genetic basis for structural variation. nih.gov The BGC for Actinomycin X from S. antibioticus IMRU 3720 comprises 20 genes. nih.govdovepress.com This cluster shares a highly similar framework with the BGC for Actinomycin C from S. chrysomallus, but with a key difference: the S. chrysomallus cluster is larger (47.8 kb, 28 genes) and features a unique bi-armed structure with duplicated gene sets. nih.govasm.org

The "extra arm" in the S. chrysomallus cluster appears to have arisen from a gene fusion event between two distinct ancestral gene clusters. dovepress.com Interestingly, the orthologues in this extra arm show higher sequence similarity to the genes in the S. antibioticus Actinomycin X cluster than to the genes in the primary arm of their own cluster. dovepress.com However, in S. chrysomallus, key genes (scacmM and scacmN) in the extra arm are mutated and non-functional. nih.gov Their functional counterparts in S. antibioticus (saacmM and saacmN) are active and believed to be specific for Actinomycin X biosynthesis, likely involved in the proline modifications that characterize this actinomycin type. nih.gov

This comparative analysis highlights how gene duplication, mutation, and horizontal gene transfer events have shaped the evolution of actinomycin BGCs, leading to the diversification of the final products. While the core machinery for 4-MHA synthesis and NRPS assembly is conserved, variations in tailoring enzymes and the functionality of duplicated genes are directly responsible for the production of different actinomycin complexes like Actinomycin C versus Actinomycin X. nih.govdovepress.com

Structural Elucidation Methodologies for Actinomycin X Type Analogs

Advanced Spectroscopic Techniques in Actinomycin (B1170597) Structural Characterization

The determination of the intricate molecular architecture of Actinomycin xoa and its analogs relies heavily on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of actinomycins, providing critical insights into the connectivity and stereochemistry of the molecule. nih.gov The process involves the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to identify the specific amino acid residues within the two pentapeptide lactone rings and to establish their sequence. nih.govnih.gov

For Actinomycin X-type analogs like this compound (also known as Actinomycin X₀β), which are characterized by the presence of 4-hydroxyproline (B1632879) in one of the peptide rings, NMR is indispensable. mdpi.commdpi.com 1H NMR spectra reveal the chemical shifts of protons, while 13C NMR spectra provide information about the carbon skeleton. mdpi.com 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acids. nih.gov The sequence of these amino acids and their connection to the phenoxazone chromophore are then determined using HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.gov NOESY, in particular, is crucial for determining the three-dimensional structure and stereochemical assignments by measuring through-space interactions between protons. nih.gov

Table 1: Representative NMR Data for Actinomycin Analogs

| Technique | Information Obtained | Example Application |

|---|---|---|

| 1H NMR | Provides chemical shifts and coupling constants of protons. mdpi.com | Identification of specific amino acid protons and their local environment. researchgate.net |

| 13C NMR | Shows the chemical shifts of carbon atoms in the molecule. mdpi.com | Elucidation of the carbon backbone, including carbonyl and aromatic carbons. mdpi.com |

| COSY/TOCSY | Establishes proton-proton correlations within spin systems. nih.gov | Identification of individual amino acid residues like valine, proline, etc. nih.gov |

| HMBC | Shows correlations between protons and carbons over two to three bonds. nih.gov | Determines the sequence of amino acids and their linkage to the chromophore. nih.gov |

| NOESY | Reveals through-space proximity of protons. nih.gov | Provides data for stereochemical assignment and conformational analysis. nih.gov |

This table is generated based on data from multiple sources discussing the NMR analysis of actinomycin analogs.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of actinomycin analogs. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently employed to obtain a highly accurate mass measurement, which allows for the deduction of the molecular formula. mdpi.com

For this compound, HRESIMS analysis establishes its molecular formula as C₆₂H₈₆N₁₂O₁₇. mdpi.com This technique provides the initial, fundamental piece of structural information. nih.gov Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can yield structural insights. researchgate.net By inducing fragmentation of the parent ion, researchers can observe characteristic losses corresponding to the amino acid residues in the peptide lactone rings, helping to confirm the composition and, in some cases, the sequence of the peptide chains. researchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry are also used for the detection and characterization of actinomycins. researchgate.net

Table 2: Molecular Properties of this compound Determined by Mass Spectrometry

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆₂H₈₆N₁₂O₁₇ | mdpi.comnaturalproducts.net |

| Molecular Weight | 1271.4 g/mol | nih.govvulcanchem.com |

| Monoisotopic Mass | 1270.62338932 Da | nih.gov |

| HRESIMS m/z [M+H]⁺ | 1271.6309 | mdpi.com |

This table is compiled from data available in public chemical databases and research articles.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Chromophore and Conformation Analysis

UV-Vis spectroscopy measures the absorption of light by the molecule. Actinomycins exhibit a characteristic spectrum due to their planar phenoxazinone chromophore. nih.gov For this compound (Actinomycin X₀β), typical absorption maxima (λ_max) are observed around 239 nm and 445 nm. mdpi.com These absorption bands are crucial for identifying the compound as an actinomycin and for quantification during isolation processes. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral nature and secondary structure of molecules. wikipedia.orgnih.gov In actinomycins, the CD spectrum provides information on the conformation of the peptide lactone rings and how the chromophore interacts with these chiral appendages. nih.gov The interaction of actinomycins with DNA also induces significant changes in the CD spectrum, which can be used to study the binding mode and the resulting conformational changes in both the drug and the DNA. nih.gov A strong Cotton effect observed in the CD spectrum can suggest the absolute configurations of the amino acids present. nih.gov

X-ray Crystallography in Actinomycin Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules at atomic resolution. researchopenworld.com This technique has been fundamental to understanding the structural biology of actinomycins, particularly how they bind to DNA. researchopenworld.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D model of the molecule can be constructed.

Chromatographic Techniques for Purity Assessment and Isomer Separation in Structural Studies

Chromatographic techniques are essential for the isolation and purification of actinomycin analogs from complex fermentation broths produced by Streptomyces species. sci-hub.se The purity of the sample is paramount for accurate structural elucidation by spectroscopic and crystallographic methods. google.com

High-Performance Liquid Chromatography (HPLC) is a standard method used for both the analysis and purification of actinomycins. researchgate.net It allows for the separation of different actinomycin analogs from a crude extract and for the assessment of the purity of the isolated compound. sci-hub.se Due to the structural similarity between different actinomycin analogs (e.g., Actinomycin D and Actinomycin X₂), efficient chromatographic separation is critical. sci-hub.se

More recently, Supercritical Fluid Chromatography (SFC) has been developed as a green and efficient alternative to HPLC for separating actinomycin isomers. sci-hub.se SFC often provides higher efficiency and faster separations, which is advantageous for isolating pure compounds for structural studies. sci-hub.se The ability to separate closely related isomers is vital, as co-eluting impurities can significantly complicate the interpretation of spectroscopic data, particularly NMR. Therefore, chromatography is the crucial first step in the pipeline of structural elucidation. google.com

Total Synthesis Strategies and Chemical Derivatization of Actinomycins

Retrosynthetic Analysis of the Actinomycin (B1170597) Scaffold

The total synthesis of actinomycins, such as the well-known Actinomycin D, is a significant challenge in organic chemistry. A common retrosynthetic approach simplifies the complex structure by disconnecting the molecule at key linkages. The primary disconnection occurs at the two amide bonds linking the pentapeptide lactone side chains to the central phenoxazinone chromophore. This convergent strategy breaks the molecule down into three key fragments: the phenoxazinone core (or a suitable precursor) and two identical or different pentapeptide lactones.

This strategy is inspired by the natural biosynthetic pathway, where the final step involves the oxidative condensation of two molecules of a 3-hydroxy-4-methylanthranilic acid (4-MHA) pentapeptide lactone intermediate. nih.govresearchgate.net Further disconnection of the pentapeptide lactone ring occurs at the lactone (ester) bond between the C-terminal amino acid (typically N-methyl-L-valine) and the hydroxyl group of threonine. This linearizes the cyclic peptide, which can then be deconstructed into its constituent amino acids, revealing a synthetic route based on sequential peptide coupling reactions.

Key Retrosynthetic Disconnections:

Amide Bonds: Disconnection of the two amide linkages between the peptide chains and the chromophore.

Lactone Bond: Cleavage of the intramolecular ester bond within each pentapeptide side chain.

Peptide Bonds: Stepwise disconnection of the peptide bonds to yield the individual amino acid building blocks.

Synthetic Methodologies for the Phenoxazinone Chromophore

The 2-aminophenoxazin-3-one system is the core chromophore of all actinomycins, known as actinocin. d-nb.info Its synthesis is a critical step in the total synthesis of these molecules. In nature, the formation of this scaffold is catalyzed by the copper-containing enzyme phenoxazinone synthase (PHS), which facilitates the oxidative coupling of two 2-aminophenol (B121084) precursors. academie-sciences.frresearchgate.net

Synthetic chemists have developed several biomimetic approaches to replicate this transformation. These methods often employ transition metal complexes to catalyze the aerobic oxidation of substituted o-aminophenol derivatives. rsc.org

Mechanism: The general mechanism involves the oxidation of a 2-aminophenol to a reactive quinone imine intermediate. researchgate.net This intermediate is then trapped by a second molecule of 2-aminophenol. Subsequent oxidation and cyclization steps lead to the final phenoxazinone structure. researchgate.net

Catalytic Systems: Various cobalt and copper complexes have been shown to effectively mimic the activity of phenoxazinone synthase. rsc.orgnih.gov These catalysts facilitate the oxidative dehydrogenation and coupling reactions required to form the chromophore. nih.gov The choice of ligands and metal center can influence the reaction's efficiency and substrate scope. For instance, cobalt(II) complexes with tetradentate Schiff base ligands have demonstrated significant catalytic activity in the aerobic oxidation of o-aminophenols. rsc.org

Below is a table summarizing various metal complexes used as phenoxazinone synthase mimics.

| Catalyst Type | Metal Center | Ligand Type | Substrate | Key Finding |

| Dinuclear Complex | Cobalt(III) | 2-aminomethylpyridine | o-aminophenol | Excellent functional model for phenoxazinone synthase, proceeding via a complex-substrate intermediate. nih.gov |

| Mononuclear Complexes | Cobalt(II) | Tetradentate Schiff Base | o-aminophenols | Reactivity influenced by labile metal-bound pseudohalide ions; electron-donating groups on the substrate increased reaction rates. rsc.orgrsc.org |

| Mononuclear Complexes | Cobalt(III) | Diazene-disulfonamide | o-aminophenol | Coordinatively saturated complexes demonstrated catalytic activity, providing insights into structure-property correlations. academie-sciences.fr |

| Mononuclear Complexes | Copper(II) | Tridentate Schiff Base | o-aminophenol | Exhibited high phenoxazinone synthase mimetic activity. rsc.org |

Chemical Synthesis of Cyclic Peptidolactone Moieties

The synthesis of the two pentapeptide lactone rings is a formidable challenge, requiring precise control of stereochemistry and the formation of both peptide and lactone bonds. The sequence for Actinomycin D is L-Threonine, D-Valine, L-Proline, Sarcosine (B1681465), and N-methyl-L-Valine. nih.gov

The synthesis typically begins with the stepwise assembly of the linear pentapeptide precursor using standard peptide coupling methods, often employing solid-phase peptide synthesis (SPPS) for efficiency. nih.gov Key steps and challenges include:

Peptide Coupling: Standard reagents like DCC (dicyclohexylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole) are used to form the amide bonds between the protected amino acid residues. oup.com

Lactonization: The crucial step is the intramolecular cyclization to form the lactone (ester) bond between the hydroxyl group of the N-terminal threonine and the carboxyl group of the C-terminal N-methyl-L-valine. This macrolactamization can be difficult due to entropic factors and potential side reactions.

Peptide Cyclization: An alternative strategy involves cyclization at a peptide bond, for instance, between proline and sarcosine, which has been successfully used in the total synthesis of Actinomycin D. nih.gov

Aziridine (B145994) Ring-Opening: One novel approach involves the synthesis of peptides containing a 1-benzyloxycarbonyl-2-aziridinecarboxylic acid moiety. The ring-opening of the aziridine with an N-protected dipeptide provides a key intermediate for forming the O-peptide backbone, which can then be cyclized to the lactone. oup.com

Convergent and Linear Synthesis Approaches to Actinomycin Analogs

The construction of complex molecules like actinomycins can follow either a linear or a convergent pathway. drugdesign.orgscholarsresearchlibrary.com

For the synthesis of actinomycin analogs, a convergent approach is highly advantageous. nih.gov This strategy typically involves:

Independent synthesis of the two pentapeptide lactone rings (or their linear precursors).

Synthesis of the phenoxazinone chromophore precursor.

Final coupling of the peptide fragments to the chromophore.

A highly convergent, solid-phase synthetic strategy has been developed for actinomycin analogs. nih.gov This method utilizes Fmoc solid-phase peptide synthesis, side-chain to side-chain cyclization on the resin, and a final segment condensation step. nih.govresearchgate.net The flexibility of this approach is particularly valuable for generating libraries of analogs, as different peptide chains can be synthesized separately and then combined with the chromophore, enabling the exploration of structure-activity relationships. nih.govdrugdesign.org

Semi-Synthetic Modifications for Research and Analog Generation

Semi-synthesis, which involves the chemical modification of the natural product, is a powerful tool for generating actinomycin analogs. frontiersin.orgbiomedpharmajournal.org This approach leverages the readily available natural actinomycin scaffold, bypassing the need for a complex total synthesis. Modifications have been targeted at both the phenoxazinone chromophore and the peptide lactone rings. researchgate.net

Chromophore Modification: The phenoxazinone ring has been modified at various positions, including the introduction of an amino group at C-2 or substitutions at the C-7 position. frontiersin.orgresearchgate.net For example, 7-hydroxyactinomycin D has been used as a starting material to synthesize analogs with aziridine-containing functional groups at the C-7 position. nih.gov

Peptide Moiety Modification: The amino acid composition of the peptidolactone rings is a common target for modification. Analogs have been synthesized with replacements for D-valine or sarcosine residues. researchgate.net These changes can significantly impact the biological activity and provide insights into the structural requirements for DNA binding and cytotoxicity. researchgate.netresearchgate.net

Precursor-Directed Biosynthesis: This technique involves feeding modified precursors to the actinomycin-producing microorganism. d-nb.info For instance, providing halogenated or methoxy-substituted 4-methyl-3-hydroxyanthranilic acid analogs to a mutant strain of Streptomyces has led to the production of new actinomycin analogs with altered chromophores and potent antimicrobial activity. acs.org

Chemoenzymatic Synthesis Approaches in Actinomycin Research

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This strategy is increasingly being applied to the synthesis of complex natural products and their analogs. ucsd.educnr.it While reports on the direct biocatalytic derivatization of actinomycin D are limited frontiersin.org, the principles of chemoenzymatic synthesis offer promising routes for generating novel analogs.

Enzymatic Cyclization: A key application is the use of excised thioesterase (TE) domains from non-ribosomal peptide synthetase (NRPS) machinery. nih.gov These enzymes can catalyze the head-to-tail cyclization of chemically synthesized linear peptide thioesters to form the macrocyclic peptide lactone. This approach allows for the incorporation of non-natural amino acids via chemical synthesis, followed by efficient, enzyme-mediated cyclization. nih.gov

Site-Specific Functionalization: Enzymes like cytochrome P450 monooxygenases can be used to introduce hydroxyl groups at specific, often unreactive, positions on the actinomycin scaffold. rochester.edu These newly introduced functional groups can then serve as handles for further chemical derivatization, enabling late-stage diversification of the natural product structure. rochester.edu This strategy has been successfully applied to other complex natural products to create analogs with enhanced biological properties. rochester.edu

This hybrid approach leverages the strengths of both synthetic chemistry and biocatalysis to access novel chemical space that would be difficult to reach by either method alone. nih.govresearchgate.net

Molecular Mechanisms of Action of Actinomycin X Type Compounds

DNA Intercalation Dynamics and Sequence Specificity

The hallmark of actinomycin (B1170597) X-type compounds' mechanism of action is their ability to intercalate into the DNA double helix. This process involves the insertion of the compound's planar phenoxazone ring between DNA base pairs. researchgate.net This intercalation is not random; it exhibits a notable preference for specific DNA sequences, which dictates the compound's biological activity.

Actinomycin D, a representative member of this class, demonstrates a high affinity for guanine-cytosine (G-C) rich regions of DNA. researchgate.nettoku-e.com The binding is particularly strong at GpC (guanine-pyrimidine) sequences. researchgate.netplos.org This specificity is driven by the formation of strong hydrogen bonds between the threonine residues in the cyclic pentapeptide side chains of the actinomycin molecule and the guanine (B1146940) bases in the DNA minor groove. plos.orgnih.gov The two cyclic peptides of actinomycin fit into the minor groove, further stabilizing the complex. rcsb.org While G-C steps are the preferred binding sites, weaker interactions with other sequences such as ApC and GpN have also been observed. researchgate.net

Studies have also explored the binding of actinomycin D to single-stranded DNA (ssDNA). Research has shown that guanine-containing trinucleotide sequences like AGT, AGA, and TGT within oligonucleotides can serve as favorable binding sites. nih.gov The highest affinity in one study was observed for the tetranucleotide sequence TAGT, suggesting a potential for hemi-intercalation between purine (B94841) bases. nih.gov

A variety of biophysical techniques have been employed to characterize the intricate interactions between actinomycin compounds and DNA. These methods provide quantitative data on binding affinity, stoichiometry, and the conformational changes induced upon complex formation.

Single-molecule stretching experiments and atomic force microscopy (AFM) have been used to study the mechanical properties of DNA-actinomycin D complexes. nih.gov These studies revealed that the contour length of the DNA molecule increases monotonically with increasing concentrations of actinomycin D. nih.gov Interestingly, the flexibility of the DNA-drug complex shows a non-monotonic behavior: at low concentrations, the complex is more flexible than bare DNA, while at higher concentrations, it becomes stiffer. nih.gov AFM imaging has also been instrumental in measuring the bending angle distribution introduced by actinomycin D on the DNA double helix. nih.gov

Spectroscopic methods, such as fluorescence and circular dichroism, are also vital in characterizing these interactions. For instance, the fluorescent derivative 7-aminoactinomycin D has been used to determine the affinity constants for drug-DNA complexes. nih.gov Circular dichroism studies have shown that the binding of dactinomycin (B1684231) induces structural changes in both DNA and chromatin. researchgate.net Isothermal titration calorimetry (ITC) is another powerful technique used to measure the thermodynamic parameters of binding, including the binding affinity (K D ), enthalpy (ΔH), and entropy (ΔS), which provide deeper insights into the forces driving the interaction. malvernpanalytical.com

The development of photoreactive analogs, such as 7-azidoactinomycin D, has provided novel tools for probing these interactions. nih.gov These analogs can be covalently attached to DNA upon photolysis, aiding in the precise identification of binding sites and the correlation of biophysical interactions with biological effects. nih.gov

Table 1: Biophysical Data on Actinomycin-DNA Interactions

| Parameter | Method | Observation | Reference |

|---|---|---|---|

| DNA Contour Length | Single-Molecule Stretching | Monotonically increases with drug concentration | nih.gov |

| DNA Flexibility | Single-Molecule Stretching | Non-monotonic: more flexible at low concentrations, stiffer at high concentrations | nih.gov |

| DNA Bending | Atomic Force Microscopy (AFM) | Drug induces bending in the DNA helix | nih.gov |

| Binding Affinity (K D ) | Fluorescence Spectroscopy, ITC | High affinity for G-C rich sequences | nih.govmalvernpanalytical.com |

| Binding Stoichiometry | Sedimentation Equilibrium | Can be determined for complex formation | core.ac.uk |

The binding of actinomycin D can lead to a localized distortion of the DNA backbone. researchgate.net In some instances, particularly at G:G mismatch sites, the intercalation of two actinomycin D molecules can cause substantial DNA rearrangements, leading to the formation of a right-handed Z-DNA-like structure with a sharp kink. researchgate.net These conformational changes are crucial to the compound's mechanism of action, as they can create a physical barrier that impedes the progression of enzymes along the DNA template.

Inhibition of DNA-Dependent RNA Polymerase Activity

A primary consequence of actinomycin's binding to DNA is the potent inhibition of transcription, the process of synthesizing RNA from a DNA template. toku-e.comnih.govasm.org This inhibition is a direct result of the stable complex formed between the drug and DNA, which acts as a roadblock for DNA-dependent RNA polymerase. researchgate.net

The slow dissociation of actinomycin D from its DNA binding site is a key factor in its ability to block transcription. researchgate.net The tightly bound drug-DNA complex physically obstructs the movement of RNA polymerase along the DNA template, thereby preventing the elongation of the nascent RNA chain. researchgate.netmdpi.com This leads to a global shutdown of transcription within the cell. nih.gov This mechanism is the basis for the use of actinomycin D as an experimental tool to study RNA stability and decay. nih.gov

The inhibitory effect of actinomycin X-type compounds on transcription is not uniform across all types of RNA. At low concentrations, actinomycin D preferentially inhibits the synthesis of ribosomal RNA (rRNA), which is transcribed by RNA polymerase I. biorxiv.org The synthesis of transfer RNA (tRNA) by RNA polymerase III is also sensitive to low doses of the drug. biorxiv.org In contrast, higher concentrations are required to inhibit the synthesis of messenger RNA (mRNA) by RNA polymerase II. biorxiv.org This differential sensitivity is thought to be related to the specific nucleotide sequences within the genes encoding these different RNA species and the localization of the transcriptional machinery within the cell. For example, the high concentration of topoisomerase I in the nucleolus, the site of rRNA synthesis, may contribute to the heightened sensitivity of this process to actinomycin D. nih.gov

Some studies have also noted that the susceptibility of cells to the cytotoxic effects of actinomycin D may be related to differences in the stability or function of certain RNA species that are not directly involved in protein synthesis. nih.gov

Modulation of Gene Expression and Molecular Signaling Pathways

Detailed, specific research on how Actinomycin xoa modulates gene expression and molecular signaling pathways is limited. However, the foundational mechanism for the actinomycin class of compounds involves the inhibition of transcription. nih.govdrugbank.compatsnap.com This process is initiated by the intercalation of the actinomycin molecule into DNA, a process where the compound's flat phenoxazone ring inserts itself between base pairs. nih.gov This binding disrupts the normal function of DNA and interferes with the action of RNA polymerase, effectively halting the synthesis of RNA from the DNA template. patsnap.comcellsignal.com

While direct studies on this compound are scarce, research on related actinomycins provides a probable framework for its action. For instance, Actinomycin D is known to preferentially bind to GC-rich sequences in DNA and inhibit the elongation of RNA chains, which in turn prevents protein synthesis. nih.govcellsignal.com This disruption of transcription and protein synthesis can trigger various cellular responses, including the activation of stress-related signaling pathways. One of the most critical pathways affected is the p53 signaling pathway. cellsignal.com In many cancer cells, the inhibition of transcription by actinomycins leads to the stabilization and activation of the p53 tumor suppressor protein, which can then induce cell cycle arrest or apoptosis (programmed cell death). cellsignal.combiorxiv.org

Studies on Actinomycin D have shown that at low concentrations, it can cause ribosomal stress, which inhibits the activity of MDM2, a negative regulator of p53. This leads to p53 accumulation and activation. nih.gov Furthermore, the phosphatidylinositol 3-kinase (PI3K)/AKT pathway has been identified as a mediator of Actinomycin D-induced p53 expression. oncotarget.com It is plausible that this compound shares these mechanisms of action, though dedicated studies are required for confirmation.

Reactive Oxygen Species Generation and Cellular Impact

The role of this compound in the generation of reactive oxygen species (ROS) and the subsequent cellular impact is another area where specific data is sparse. However, the broader family of actinomycins has been linked to the formation of free radicals and oxidative stress. nih.govnih.gov

ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, which are natural byproducts of cellular metabolism. frontiersin.org An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can cause significant damage to cellular components, including DNA, lipids, and proteins. nih.govfrontiersin.org

Research on other actinomycins, such as Actinomycin D and Actinomycin V, has demonstrated their capacity to induce ROS generation in cells. nih.govnih.gov This increase in ROS levels is considered a component of their cytotoxic and antitumor activity. nih.govnih.gov For example, studies have shown that treatment with actinomycins can lead to an increase in malondialdehyde (MDA), an indicator of lipid peroxidation, and a decrease in the levels of cellular antioxidants like superoxide dismutase (SOD) and glutathione (B108866) (GSH). nih.gov This disruption of the cellular redox balance can contribute to the induction of apoptosis. nih.gov While it is reasonable to hypothesize that this compound also participates in generating ROS, direct experimental evidence is needed to confirm this and to understand its specific impact on cellular oxidative stress pathways.

The potent cytotoxic activities of this compound against various tumor cell lines have been confirmed, with IC50 values in the nanomolar range, indicating significant biological activity. frontiersin.org

Table 1: Cytotoxicity of this compound (Actinomycin X0β)

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast Cancer) | Data Not Specified, but potent |

| K562 (Leukemia) | Data Not Specified, but potent |

| A549 (Lung Cancer) | Data Not Specified, but potent |

Data derived from studies on actinomycins isolated from Streptomyces heliomycini, which included Actinomycin X0β. frontiersin.org

In Vitro Biological Activity Profiling and Cellular Effects of Actinomycin X Type Compounds

Antimicrobial Spectrum and Mechanism of Action in Bacterial Models

Actinomycin (B1170597) X-type compounds exhibit selective and potent antibacterial activity, primarily against Gram-positive bacteria. nih.gov The general mechanism of action for actinomycins involves the intercalation of their flat phenoxazone ring into the DNA double helix, typically between guanine-cytosine base pairs. researchgate.net This binding interferes with DNA-dependent RNA polymerase, thereby inhibiting transcription and subsequent protein synthesis, ultimately leading to cell death. researchgate.netresearchgate.net

Studies comparing different actinomycins have shown that Actinomycin X₂ is often more potent than Actinomycin D and Actinomycin X₀β against various bacterial strains. nih.gov For instance, against methicillin-resistant Staphylococcus aureus (MRSA), Actinomycin X₂ has demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 μg/mL. medchemexpress.eunih.gov In one study, Actinomycin X₂ showed greater effectiveness against S. aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and B. cereus compared to Actinomycin D. nih.gov Notably, Actinomycin X₀β has been reported to show weaker or no activity against certain Gram-positive bacteria in some assays. nih.gov None of the tested actinomycins, including X₂ and X₀β, have shown significant activity against Gram-negative bacteria such as E. coli or K. pneumoniae. nih.gov

The antimicrobial efficacy of these compounds has also been evaluated against mycobacterial strains. Both Actinomycin X₂ and the related Actinomycin D have shown substantial anti-tuberculosis activity against Mycobacterium tuberculosis H37Ra, Mycobacterium bovis (BCG), and M. tuberculosis H37Rv, with MIC values in the range of 1.56 to 2.64 µg/mL.

| Compound | Bacterial Strain | Reported MIC (μg/mL) | Source |

|---|---|---|---|

| Actinomycin X₂ | Methicillin-Resistant S. aureus (MRSA) | 0.25 | medchemexpress.eunih.gov |

| Actinomycin X₂ | S. aureus | 0.002 (MIC₅₀) | |

| Actinomycin X₂ | M. tuberculosis H37Rv | 2.64 | |

| Actinomycin X₂ | M. tuberculosis H37Ra | 1.56 | |

| Actinomycin X₂ | M. bovis (BCG) | 1.56 | |

| Actinomycin D | M. tuberculosis H37Rv | 1.80 | |

| Actinomycin X₀β | Various Gram-positive bacteria | No activity reported in some studies | nih.gov |

Antineoplastic Cellular Responses in Preclinical Models

Actinomycin X-type compounds demonstrate significant cytotoxic effects against various cancer cell lines, forming the basis of their antineoplastic potential. nih.gov Research indicates that Actinomycin X₂ (also known as Actinomycin V) possesses potent activity, in some cases stronger than the widely studied Actinomycin D, against several human tumor cell lines. nih.gov

Cell Cycle Perturbation Studies

Actinomycin V (X₂) has been shown to suppress the growth of cancer cells by inducing cell cycle arrest. In studies involving human non-small-cell lung carcinoma (NSCLC) A549 cells, which have wild-type p53, Actinomycin V treatment led to cell cycle arrest at the G2/M phase. nih.gov This arrest is associated with the modulation of M-phase-related proteins; specifically, a reduction in the expression of Cdc2, Cdc25A, and Cyclin B1 was observed following treatment. nih.gov The closely related compound, Actinomycin D, has also been reported to arrest the cell cycle, though sometimes at a different phase. For example, it can cause G1 phase arrest in B104-1-1 cells. The perturbation of the cell cycle is a critical mechanism that precedes the induction of programmed cell death.

Apoptosis Induction Pathways and Biomarker Analysis in Cellular Systems

The primary mechanism of antineoplastic action for Actinomycin X-type compounds is the induction of apoptosis. Actinomycin V (X₂) has been shown to trigger apoptosis through multiple pathways in various cancer cell lines.

In human colorectal cancer (CRC) cells, Actinomycin V induces apoptosis via the mitochondrial (intrinsic) pathway. This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This release subsequently activates key executioner proteins, leading to increased expression of cleaved caspase-9, cleaved caspase-3, and cleaved PARP. Furthermore, this apoptotic process in CRC cells is also linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival.

In human prostate cancer cells, Actinomycin X₂ has been found to induce apoptosis through the mTOR pathway. medchemexpress.eu Studies on NSCLC A549 cells have demonstrated that Actinomycin V-induced apoptosis is mediated in a p53-dependent manner. nih.gov Treatment leads to an upregulation of p53 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov

Ribosomal RNA Biogenesis Disruption and Proteasome Activity Modulation

A fundamental mechanism of action for the actinomycin class of antibiotics is the inhibition of transcription, which is particularly potent against the synthesis of ribosomal RNA (rRNA). researchgate.net This process, known as ribosome biogenesis, is a key regulator of cell growth and proliferation and is often upregulated in cancer cells. Although most detailed studies on this mechanism have used Actinomycin D, the shared mode of DNA intercalation suggests a similar function for Actinomycin X-type compounds. researchgate.net

By inhibiting DNA-dependent RNA polymerase I, actinomycins selectively suppress the transcription of rRNA genes, leading to what is known as "nucleolar stress." This disruption of ribosome production can trigger a p53-dependent stress response, contributing to cell cycle arrest and apoptosis.

Furthermore, the disruption of ribosome biogenesis and protein synthesis by actinomycins can impact protein homeostasis, leading to a cellular response involving the proteasome. Studies with Actinomycin D in Wilms tumor cells have shown that when ribosome capacity is limited by the drug, the cells respond by preferentially translating proteasome components and upregulating proteasome activity. This suggests a compensatory mechanism that cancer cells use to cope with the proteotoxic stress induced by the drug.

Antiviral Activities in Cell Culture Models

While primarily known for their antibacterial and anticancer properties, actinomycins have also been noted for their antiviral effects. The mechanism underlying this activity is linked to their primary function as transcription inhibitors. By intercalating into the host cell's DNA, actinomycins can block the transcription required for the replication of certain viruses. However, specific studies detailing the antiviral spectrum and efficacy of Actinomycin X₀β or other Actinomycin X-type compounds are limited. Most research in this area has been conducted with Actinomycin D, which has been shown to inhibit the replication of various viruses in cell culture models by blocking the synthesis of viral RNA or virus-induced RNA polymerase.

Antiparasitic Activity in Protozoan Models

Actinomycin X-type compounds have been investigated for their potential activity against various protozoan parasites, demonstrating a range of inhibitory effects in preclinical in vitro studies. Research has primarily focused on parasites responsible for significant human diseases, including leishmaniasis, Chagas disease, and malaria.

Activity Against Leishmania major

In vitro studies have demonstrated the antileishmanial activity of Actinomycin X2 against Leishmania major, the parasite responsible for cutaneous leishmaniasis. When tested on both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite, Actinomycin X2 displayed significant efficacy. nih.gov Its activity is often compared to the well-studied Actinomycin D.

One study found that Actinomycin X2 exhibited a half-maximal effective concentration (EC50) of 2.10 ± 0.10 μg/mL against promastigotes and a more potent EC50 of 0.10 ± 0.0 μg/mL against the clinically relevant amastigote stage. nih.gov For comparison, Actinomycin D showed EC50 values of 1.90 ± 0.10 μg/mL and 0.10 ± 0.0 μg/mL against promastigotes and amastigotes, respectively. nih.gov These findings suggest that Actinomycin X2 has a significant effect on the intracellular amastigote form of the parasite. nih.gov

| Compound | Parasite Stage | EC50 (μg/mL) |

|---|---|---|

| Actinomycin X2 | Promastigote | 2.10 ± 0.10 |

| Actinomycin X2 | Amastigote | 0.10 ± 0.0 |

| Actinomycin D | Promastigote | 1.90 ± 0.10 |

| Actinomycin D | Amastigote | 0.10 ± 0.0 |

Activity Against Trypanosoma cruzi

The activity of actinomycins has also been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. Studies using Actinomycin D on axenic cultures of T. cruzi showed that the compound was able to inhibit parasite growth and alter its mobility at concentrations of 10, 20, and 50 μg/mL. nih.gov Despite this inhibition of growth and movement, the parasites remained alive for an extended period. nih.gov

Furthermore, electron microscopy revealed that treatment with Actinomycin D induced morphological modifications in trypomastigotes, suggesting an impact on the parasite's cytoskeleton. nih.gov This indicates that actinomycins can interfere with fundamental structural and functional components of T. cruzi.

Activity Against Plasmodium falciparum

Research into the antiplasmodial activity of actinomycins has shown potent inhibitory effects against Plasmodium falciparum, the deadliest species of malaria parasite. In in vitro assays using the 3D7 strain of P. falciparum, Actinomycin demonstrated a high degree of parasite growth inhibition, particularly during the erythrocytic stages. researchgate.neteijppr.com

One study reported that Actinomycin could inhibit approximately 80% of parasitic activity. eijppr.com The inhibitory effects were observed to be most prominent during the early schizont stage, with morphological changes noted in the parasite. Following treatment, organelles within the trophozoite and schizont stages were not detectable, and the rupture of red blood cells to release new parasites was impeded. eijppr.com These results highlight the efficiency of Actinomycin as an inhibitor of the malaria parasite's blood-stage development. eijppr.com

Structure Activity Relationship Sar Investigations of Actinomycin X Type Analogs

Impact of Chromophore Structural Modifications on Biological Activity

The phenoxazinone chromophore is a critical component of actinomycins, responsible for their ability to intercalate into DNA. mdpi.com Modifications to this planar ring system can significantly alter the biological activity of the resulting analogs.

Key modifications to the chromophore have included:

Substitutions at the 2- and 7-positions: Introducing different groups at these positions has been a major focus of research. For instance, the synthesis of N2-n-alkyl- and ω-amino-n-alkylactinomycin D derivatives, as well as 7-alkoxy-, 7-aralkoxy-, and 7-(acyloxy)actinomycin D analogs, has been accomplished by modifying the parent actinomycin (B1170597) D molecule. nih.gov The introduction of a hydroxyl group at the 7-position to create 7-hydroxyactinomycin D can affect the compound's biological activity and pharmacokinetic properties. ontosight.ai Similarly, the introduction of an amino group at position 2 and modifications at positions 4, 6, and 8 of the phenoxazone ring have been explored. researchgate.net

Demethylation: The removal of one or both methyl groups from the phenoxazinone chromophore can also impact activity. d-nb.info

Formation of oxazolo[4,5-b]phenoxazine chromophore: The creation of neo-actinomycins with a 5H-oxazolo[4,5-b]phenoxazine chromophore resulted in a significant decrease in cytotoxic activity compared to actinomycin D. d-nb.info This is attributed to the loss of planarity of the chromophore and the absence of the 2-amino group, which is important for hydrogen bonding with DNA. d-nb.info

The following table summarizes the effects of some chromophore modifications:

| Modification Location | Type of Modification | Resulting Compound/Analog Class | Impact on Biological Activity | Reference |

| Position 2 | Replacement of amino group with chloro group, followed by substitution with n-alkyl or ω-amino-n-alkyl groups. | N2-substituted actinomycin D analogs | Certain analogs like N2-3'-Amino-n-propyl- and N2-10'-amino-n-decylactinomycin D showed effective antitumor activity. | nih.gov |

| Position 7 | Introduction of a hydroxyl group. | 7-hydroxyactinomycin D | Can affect biological activity and pharmacokinetics. | ontosight.ai |

| Position 7 | Alkoxy, aralkoxy, or acyloxy substitutions. | 7-O-substituted actinomycin D analogs | Analogs such as 7-methoxy- and 7-ethoxyactinomycin D, and the 7-O-(1'-adamantoyl) ester of 7-hydroxyactinomycin D were found to be effective antitumor agents. | nih.gov |

| Chromophore Ring | Formation of a 5H-oxazolo[4,5-b]phenoxazine ring. | Neo-actinomycins | Approximately 800-fold decrease in cytotoxicity against HCT116 and A549 cancer cell lines compared to actinomycin D. | d-nb.info |

Variations in Peptidolactone Ring Composition and Stereochemistry on Activity

The two cyclic pentapeptide lactone rings of actinomycins play a crucial role in DNA binding and biological activity. mdpi.com Variations in the amino acid composition and stereochemistry of these rings have profound effects.

Researchers have explored several modifications, including:

Amino Acid Substitution: Replacing amino acids within the pentapeptide rings is a common strategy. researchgate.net For example, the substitution of D-valine residues with D-threonine, D-tyrosine, D-phenylalanine, and D-O-methyltyrosine has been synthesized. researchgate.net While D-valine is not directly involved in DNA binding, its replacement can drastically reduce the water solubility and, consequently, the DNA binding capacity of the analogs. researchgate.net In another study, the replacement of proline with pipecolic acid led to new actinomycins with altered biological activity. nih.gov

Ring Closure and Rearrangement: The formation of an additional ring closure between the β-peptidolactone and the actinoyl chromophore, as seen in actinomycin G5, leads to a significant reduction in biological activity. nih.gov Similarly, a β-ring rearrangement combined with an additional ring closure also rendered an actinomycin analog significantly less potent. nih.gov

Stereochemistry: The stereochemistry of the amino acid residues is critical. For instance, studies on the chemoenzymatic synthesis of macrocyclic peptides have shown that cyclases exhibit strict stereoselectivity, accepting only L-configured amino acids for cyclization. uni-marburg.de

The table below details the impact of some of these variations:

| Modification | Specific Change | Resulting Analog | Effect on Activity | Reference |

| Amino Acid Substitution | Replacement of proline with pipecolic acid. | Pip 1α, Pip 1β, Pip 2 | Altered inhibitory activity against bacteria and RNA polymerase. | nih.gov |

| Amino Acid Substitution | Replacement of D-valine with D-phenylalanine. | D-phenylalanine analog of actinomycin D | Inhibited RNA synthesis more strongly than actinomycin D, despite weaker DNA binding. | researchgate.net |

| Ring Structure | Additional ring closure between β-peptidolactone and chromophore. | Actinomycin G5 | Evident reduction of biological activity. | nih.gov |

| Ring Structure | β-ring rearrangement and additional ring closure. | Actinomycin Y analog | Significantly less potent. | nih.gov |

| Stereochemistry | Alteration of amino acid configuration. | Not specified | Cyclases only tolerate L-configured amino acids for cyclization, highlighting the importance of stereochemistry for synthesis and likely activity. | uni-marburg.de |

Rational Design Principles for Actinomycin Analog Synthesis